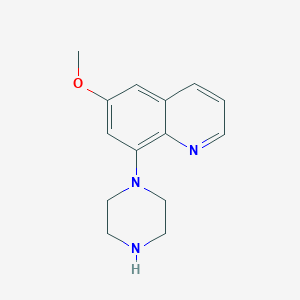

6-Methoxy-8-(piperazin-1-YL)quinoline

Description

Significance of Quinoline-Based Heterocycles in Drug Discovery Paradigms

Quinoline (B57606), a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of synthetic and natural compounds. nih.govnih.gov Its versatile chemical nature allows for functionalization at various positions, enabling the modulation of its physicochemical and biological properties. nih.gov This adaptability has made the quinoline scaffold a subject of intense investigation in drug discovery, leading to the development of agents with a broad spectrum of therapeutic applications.

The pharmacological importance of quinoline derivatives is well-documented across multiple therapeutic areas. mdpi.comnih.gov Historically, quinoline alkaloids from the Cinchona tree, such as quinine, were instrumental in the treatment of malaria. nih.gov This legacy continues with synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which feature the quinoline core. nih.govnih.gov Beyond infectious diseases, quinoline-based compounds have demonstrated significant potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comnih.govmalariaworld.org The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism exploited in some anticancer therapies. researchgate.net Furthermore, the ability of the quinoline nitrogen to participate in hydrogen bonding and other non-covalent interactions contributes to its capacity to bind to a diverse range of biological targets. auburn.edu

The following table summarizes the diverse pharmacological activities associated with the quinoline scaffold:

| Pharmacological Activity | Examples of Quinoline-Based Compounds |

| Antimalarial | Quinine, Chloroquine, Primaquine, Tafenoquine nih.govnih.govslideshare.net |

| Anticancer | Topotecan, Irinotecan (camptothecin analogs) eurekaselect.com |

| Antibacterial | Ciprofloxacin, Levofloxacin (fluoroquinolones) eurekaselect.com |

| Antiviral | Certain investigational agents mdpi.com |

| Anti-inflammatory | Various experimental compounds nih.gov |

Strategic Positioning of Piperazine (B1678402) Moieties in Pharmacologically Relevant Structures

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. who.int This simple scaffold is a common feature in a multitude of approved drugs and is considered a "privileged" fragment in medicinal chemistry. who.intacs.org The strategic incorporation of a piperazine moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. who.intacs.org

One of the primary advantages of the piperazine ring is its ability to enhance the aqueous solubility of a molecule, which is a critical factor for oral bioavailability. who.intacs.org The two nitrogen atoms can be protonated at physiological pH, increasing the polarity of the compound. Additionally, the piperazine scaffold is synthetically versatile, allowing for the introduction of various substituents on one or both nitrogen atoms. researchgate.net This enables the fine-tuning of properties such as lipophilicity, basicity, and target-binding interactions. who.int

The piperazine moiety is a key component in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. researchgate.net It can also be found in antihistamines, antianginal agents, and anticancer drugs. researchgate.net The ability of the piperazine ring to act as a linker between two distinct pharmacophores is another valuable strategy in drug design, allowing for the creation of hybrid molecules with dual modes of action. acs.org

The table below illustrates the diverse therapeutic applications of drugs containing the piperazine moiety:

| Therapeutic Class | Example Drug |

| Antipsychotic | Clozapine, Olanzapine researchgate.net |

| Antidepressant | Trazodone, Vortioxetine researchgate.net |

| Anxiolytic | Buspirone researchgate.net |

| Antihistamine | Cetirizine, Hydroxyzine |

| Anticancer | Imatinib, Dasatinib |

| Antiviral | Indinavir |

Rationale for Investigating 6-Methoxy-8-(piperazin-1-YL)quinoline as a Research Focus

The decision to investigate 6-Methoxy-8-(piperazin-1-YL)quinoline stems from a rational drug design approach that combines two pharmacologically significant motifs: the 6-methoxy-8-aminoquinoline core and the piperazine ring. This molecular hybridization is predicated on the potential for synergistic or additive effects that could lead to a novel therapeutic agent with an improved pharmacological profile.

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore, most notably in the field of antimalarial drug discovery. slideshare.net Primaquine, the prototypical 8-aminoquinoline antimalarial, is essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. slideshare.net Structure-activity relationship (SAR) studies of 8-aminoquinolines have consistently shown that the presence of a 6-methoxy group enhances antimalarial activity. who.int Therefore, the 6-methoxy-8-aminoquinoline core of the target compound is a logical starting point for the development of new bioactive molecules.

The incorporation of a piperazine ring at the 8-position of the 6-methoxyquinoline (B18371) nucleus is a strategic modification intended to confer several potential advantages. As previously discussed, the piperazine moiety is known to improve aqueous solubility and other pharmacokinetic parameters. who.intacs.org By replacing the terminal primary amine of primaquine-like structures with a piperazine ring, it is hypothesized that the resulting compound may exhibit altered metabolic stability and a different tissue distribution profile. Furthermore, the second nitrogen atom of the piperazine ring provides a site for further chemical modification, allowing for the exploration of a wider chemical space and the potential to modulate biological activity and target selectivity.

The combination of the 6-methoxyquinoline scaffold, known for its biological activity, with the versatile piperazine moiety, which can enhance drug-like properties, provides a strong rationale for the synthesis and pharmacological evaluation of 6-Methoxy-8-(piperazin-1-YL)quinoline. The investigation of this compound and its derivatives could lead to the discovery of new therapeutic agents for a range of diseases, including but not limited to infectious diseases and central nervous system disorders.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-8-piperazin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-12-9-11-3-2-4-16-14(11)13(10-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVVUZBNLGHJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593553 | |

| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282547-38-0 | |

| Record name | 6-Methoxy-8-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 8 Piperazin 1 Yl Quinoline and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target compound relies heavily on the strategic preparation of its key precursors: a functionalized 6-methoxyquinoline (B18371) intermediate and a suitable piperazine (B1678402) derivative ready for coupling.

The foundational step in synthesizing the target molecule is the construction of a 6-methoxyquinoline ring bearing a suitable functional group at the 8-position that can act as a leaving group or a reactive site for subsequent coupling reactions. Common intermediates include 8-amino-6-methoxyquinoline (B117001) and 8-halo-6-methoxyquinolines.

A well-established method for creating the quinoline (B57606) core is the Skraup reaction. This process is utilized to synthesize 6-methoxyquinolin-8-amine (a key precursor), which begins with 4-methoxy-2-nitroaniline (B140478) and glycerol. mdpi.com The reaction proceeds in two main stages:

Cyclization: The Skraup reaction itself, which forms 6-methoxy-8-nitroquinoline (B1580621) from the starting materials. mdpi.com

Reduction: The subsequent reduction of the nitro group at the 8-position to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂), yields 6-methoxyquinolin-8-amine. mdpi.com

This 8-aminoquinoline (B160924) derivative is a versatile intermediate. The amino group can be directly used in certain coupling reactions or can be converted to other functional groups. For instance, through a Sandmeyer reaction, the amino group can be transformed into a halide (e.g., chloro, bromo, iodo), producing an 8-halo-6-methoxyquinoline. Halogenated quinolines are particularly valuable substrates for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The functionalization of the quinoline ring at various positions using palladium-catalyzed methods has been well-documented, underscoring the utility of these halogenated intermediates. semanticscholar.org

Piperazine is a symmetrical diamine, and its preparation for coupling reactions must address the potential for di-substitution, where the quinoline moiety attaches to both nitrogen atoms. To achieve mono-substitution, several strategies are employed.

One common approach is the use of a large excess of piperazine. This stoichiometric control favors the formation of the mono-arylated product by increasing the statistical probability that a quinoline molecule will react with a fresh, unreacted piperazine molecule. nih.gov

Another effective strategy involves the use of mono-protected piperazine derivatives. A frequently used protecting group is tert-butoxycarbonyl (Boc), which deactivates one of the nitrogen atoms. N-Boc-piperazine can be coupled with the quinoline intermediate, and the Boc group can be subsequently removed under acidic conditions to yield the desired secondary amine. researchgate.net This method provides excellent control over the reaction and prevents the formation of bis-arylated byproducts.

Alternatively, N-substituted piperazine derivatives, such as N-methylpiperazine, can be used directly if the final product is intended to have a substituent on the second nitrogen atom. researchgate.netnih.gov The choice of the piperazine derivative is dictated by the desired final structure of the analogue being synthesized.

Key Coupling Reactions for Quinoline-Piperazine Hybrid Formation

The crucial step in the synthesis is the formation of the carbon-nitrogen bond between the 8-position of the quinoline ring and one of the nitrogen atoms of the piperazine ring. The two primary methods for achieving this are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr) is a principal method for forming N-arylpiperazine bonds, particularly with electron-deficient heteroaromatic systems. nih.govmdpi.com In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient carbon atom on the quinoline ring and displacing a leaving group, typically a halide.

The reaction is generally performed by heating the 8-halo-6-methoxyquinoline with piperazine (or its derivative) in a suitable high-boiling point solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The inherent electron-deficient nature of the quinoline ring facilitates this reaction. While SₙAr reactions are common at the 2- and 4-positions of quinoline, the conditions for substitution at the 8-position must be carefully optimized. The presence of the methoxy (B1213986) group at the 6-position can electronically influence the reactivity of the C-8 position. Analogous reactions on similar heterocyclic systems, such as the substitution of a chloro group on an acridine (B1665455) ring by piperazine, demonstrate the feasibility of this approach. mdpi.com

When SₙAr reactions are inefficient due to the low reactivity of the aryl halide, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, provide a powerful and versatile alternative. wikipedia.orgacsgcipr.org This reaction has revolutionized the formation of C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination involves the reaction of an aryl halide (8-halo-6-methoxyquinoline) with an amine (piperazine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylpiperazine product and regenerate the Pd(0) catalyst. youtube.com The development of this method has significantly expanded the range of possible C-N bond formations in organic synthesis. wikipedia.org

The success of both SₙAr and Buchwald-Hartwig coupling reactions is highly dependent on the careful optimization of various reaction parameters to maximize yield and purity. nih.gov

For Nucleophilic Aromatic Substitution , key variables include:

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.

Solvent: High-boiling, polar aprotic solvents like DMSO or DMF are commonly used.

Base: An appropriate base is needed to scavenge the acid byproduct.

For Buchwald-Hartwig Amination , the optimization is more complex and involves several components:

Catalyst and Ligand: The choice of palladium precursor and, crucially, the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos have been shown to dramatically improve reaction efficiency by facilitating the key steps of the catalytic cycle. youtube.com

Base: The strength and solubility of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.

Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically favored. acsgcipr.org

Temperature: Reactions are often run at elevated temperatures, though modern catalyst systems can sometimes allow for milder conditions.

The following tables provide illustrative examples of reaction conditions that can be optimized for the synthesis of quinoline-piperazine hybrids.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution (SₙAr)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Quinoline Substrate | 8-chloro-6-methoxyquinoline | 8-bromo-6-methoxyquinoline | 8-chloro-6-methoxyquinoline |

| Piperazine Reagent | N-methylpiperazine | Piperazine (excess) | N-Boc-piperazine |

| Solvent | DMSO | NMP | DMF |

| Base | K₂CO₃ | DIPEA | Et₃N |

| Temperature | 120 °C | 150 °C | 100 °C |

| Reaction Time | 12 h | 24 h | 18 h |

Table 2: Illustrative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Quinoline Substrate | 8-bromo-6-methoxyquinoline | 8-chloro-6-methoxyquinoline | 8-bromo-6-methoxyquinoline |

| Piperazine Reagent | Piperazine | N-Boc-piperazine | N-methylpiperazine |

| Pd Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |

| Ligand | XPhos | SPhos | BINAP |

| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |

| Solvent | Toluene | Dioxane | Toluene |

| Temperature | 100 °C | 90 °C | 110 °C |

Through systematic optimization of these conditions, chemists can develop robust and scalable synthetic routes to 6-methoxy-8-(piperazin-1-yl)quinoline and its analogues, enabling further investigation into their chemical and biological properties. nih.govresearchgate.net

Stereoselective Synthetic Pathways

While specific stereoselective synthetic routes for 6-methoxy-8-(piperazin-1-yl)quinoline are not extensively detailed in the reviewed literature, the potential for stereoisomerism exists in its analogues, particularly those exhibiting axial chirality. This form of stereoisomerism can arise in 5- or 8-substituted quinoline derivatives where rotation around the bond connecting the quinoline core to the substituent is restricted.

An efficient method for the kinetic resolution of such axially chiral quinoline derivatives has been developed through the asymmetric transfer hydrogenation of the heteroaromatic quinoline ring. This process can simultaneously yield two distinct axially chiral skeletons with high selectivity, achieving a selectivity factor of up to 209. nih.gov This marks the pioneering application of asymmetric transfer hydrogenation of heteroaromatics in the kinetic resolution of axially chiral biaryls. nih.gov This methodology suggests a viable, albeit not yet specifically applied, pathway to resolve enantiomers of 6-methoxy-8-(piperazin-1-yl)quinoline analogues that may possess axial chirality.

It is important to note that the applicability of stereoselective synthesis is contingent on the specific structural features of the analogues and whether they possess a chiral center or axis. For 6-methoxy-8-(piperazin-1-yl)quinoline itself, without further substitution or structural constraints, it does not possess a traditional chiral center. However, the principles of stereoselective synthesis are highly relevant for the broader class of its analogues.

Purification and Characterization Techniques (Methodological Focus)

The purification and characterization of 6-methoxy-8-(piperazin-1-yl)quinoline and its analogues are crucial steps to ensure the identity, purity, and structural integrity of the synthesized compounds. A variety of standard and advanced analytical techniques are employed for this purpose.

Purification Methodologies

The primary methods for the purification of quinoline and piperazine derivatives involve chromatographic techniques and recrystallization.

Column Chromatography: This is a widely used technique for the separation and purification of synthetic compounds. For quinoline derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like dichloromethane (B109758) and methanol (B129727), or ethyl acetate (B1210297) and petroleum ether. mdpi.comrsc.org Flash column chromatography is also frequently employed to expedite the purification process. rsc.orgpreprints.org A specific example is the purification of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline using column flash chromatography with a mobile phase of hexanes and dichloromethane. preprints.org

Recrystallization: This technique is used to obtain highly pure crystalline products. The choice of solvent is critical and depends on the solubility of the compound. For instance, isopropanol (B130326) and methanol have been used for the recrystallization of quinoline derivatives. mdpi.com

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. rsc.org The retardation factor (Rf) value provides an indication of the compound's polarity.

Characterization Techniques

A combination of spectroscopic and analytical methods is used for the structural elucidation and confirmation of 6-methoxy-8-(piperazin-1-yl)quinoline and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for determining the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. researchgate.netorientjchem.org Two-dimensional NMR techniques can further aid in complex structural assignments. preprints.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. mdpi.comrsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. orientjchem.orgresearchgate.net For example, the presence of an aromatic ring can be confirmed by characteristic absorption bands. researchgate.net

Melting Point Determination: The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity. rsc.orgmdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is then compared with the calculated values for the proposed structure. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. mdpi.commalariaworld.org

The table below summarizes the common purification and characterization techniques used for quinoline-piperazine analogues.

| Technique | Purpose | Information Obtained | References |

| Purification | |||

| Column Chromatography | Separation and purification of the target compound from a mixture. | Pure compound | mdpi.comrsc.orgpreprints.org |

| Recrystallization | Purification of solid compounds to obtain high-purity crystals. | Highly pure crystalline solid | mdpi.com |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and determining solvent systems for column chromatography. | Retardation factor (Rf) values, indication of purity | rsc.org |

| Characterization | |||

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Connectivity of atoms (¹H, ¹³C), stereochemistry | preprints.orgresearchgate.netorientjchem.org |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Molecular ion peak (m/z), fragmentation pattern | mdpi.comrsc.orgmdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of specific bonds and functional groups | orientjchem.orgresearchgate.net |

| Melting Point | Assessment of purity. | Melting point range | rsc.orgmdpi.com |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of C, H, N, etc. | mdpi.com |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Precise bond lengths, angles, and stereochemistry | mdpi.commalariaworld.org |

Mechanistic Elucidation of 6 Methoxy 8 Piperazin 1 Yl Quinoline S Biological Interactions

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial to understanding the mechanism of action for 6-Methoxy-8-(piperazin-1-YL)quinoline. Research into structurally related compounds provides a framework for its potential biological activity.

The arylpiperazine motif, a key component of 6-Methoxy-8-(piperazin-1-YL)quinoline, is a well-established pharmacophore known for its interaction with G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Derivatives containing this structure are frequently evaluated for their binding affinities to receptors such as the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A subtypes, which are significant targets in the development of antipsychotic medications. nih.govresearchgate.net The affinity for these receptors can be modulated by the various substituents on the aryl and piperazine (B1678402) rings. nih.gov

While specific binding affinity data (Kᵢ values) for 6-Methoxy-8-(piperazin-1-YL)quinoline are not extensively documented in publicly available literature, the presence of the piperazine moiety strongly suggests a potential for interaction with these monoamine receptors. The nature of this interaction, whether as an agonist or antagonist, and its affinity profile would require specific radioligand binding assays for definitive characterization. nih.govresearchgate.net

The quinoline (B57606) scaffold is a prominent feature in numerous enzyme inhibitors, targeting enzymes critical for cell proliferation and survival. nih.govnih.gov

DNA Topoisomerases: Quinoline derivatives are widely recognized for their ability to inhibit DNA topoisomerases I and II. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. Inhibition often occurs through the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks and ultimately triggers apoptosis. nih.govnih.gov Some related methoxy-quinoline compounds have been linked to clastogenic (chromosome-damaging) effects, likely promoted by topoisomerase-mediated DNA breaks. nih.gov

Kinases: Various quinoline-based molecules have been developed as potent protein kinase inhibitors. nih.govsemanticscholar.org For instance, certain pyridine-quinoline hybrids have demonstrated inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. semanticscholar.org Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. rsc.org

Specific kinetic data, such as IC₅₀ values, for the inhibition of these enzymes by 6-Methoxy-8-(piperazin-1-YL)quinoline are not detailed in the available research. However, its core structure is consistent with that of other known topoisomerase and kinase inhibitors.

Currently, there is a lack of specific scientific literature detailing the investigation or effects of 6-Methoxy-8-(piperazin-1-YL)quinoline on the modulation of ion channels.

Cellular Pathway Perturbation Analysis

By interacting with molecular targets like enzymes and DNA, 6-Methoxy-8-(piperazin-1-YL)quinoline can be expected to disrupt key cellular processes.

A primary mechanism of action for many planar aromatic molecules like quinolines is direct interaction with DNA. nih.gov The flat structure of the quinoline ring system allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govaps.org

This intercalation causes a local unwinding and lengthening of the DNA strand, which can physically obstruct the processes of DNA replication and transcription. nih.govaps.org The interference with these fundamental cellular machines is a significant source of cytotoxicity. The genotoxicity of structurally similar quinoline compounds has been directly attributed to their DNA intercalating properties. nih.gov This mode of DNA interaction is a plausible mechanism for 6-Methoxy-8-(piperazin-1-YL)quinoline, given its core chemical architecture.

The upstream inhibition of enzymes and impediment of DNA synthesis can trigger profound downstream effects on cellular signaling and protein expression. nih.gov

Cell Cycle Arrest and Apoptosis: DNA damage, such as that caused by topoisomerase inhibitors or DNA intercalators, is a potent trigger for cell cycle arrest, typically at the G2/M phase. semanticscholar.org This cellular checkpoint allows time for DNA repair; however, if the damage is too extensive, the cell is directed toward programmed cell death, or apoptosis. nih.gov Quinoline derivatives have been shown to induce apoptosis, a process often mediated by the activation of caspases. nih.gov

Inhibition of Signaling Pathways: By inhibiting protein kinases, quinoline compounds can block critical signal transduction cascades that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Disruption of these pathways can halt cell proliferation and contribute to apoptotic cell death.

While the specific signaling cascades perturbed by 6-Methoxy-8-(piperazin-1-YL)quinoline require empirical investigation, its structural characteristics suggest that its cellular effects are likely mediated through the induction of DNA damage responses and the inhibition of pro-survival signaling pathways. nih.govnih.gov

Modulation of Oxidative Stress Pathways

The quinoline scaffold, particularly when functionalized with piperazine and methoxy (B1213986) groups, is implicated in the modulation of cellular oxidative stress. This can manifest as either the induction of reactive oxygen species (ROS) to trigger cell death in pathological contexts or as a protective antioxidant effect through mechanisms like metal chelation. nih.govnih.gov

Research into quinoline-piperazine hybrids has shown they can act as bifunctional iron chelators. nih.gov The 8-hydroxyquinoline (B1678124) moiety, structurally related to the 6-methoxyquinoline (B18371) core, is a known iron-binding structure. Attaching this moiety to a piperazine ring can yield compounds with neuroprotective properties by reducing oxidative stress. nih.gov This suggests that the 8-(piperazin-1-YL)quinoline portion of the target molecule could participate in chelating excess iron, a metal heavily implicated in generating oxidative stress and contributing to cell death. nih.gov

Conversely, in cancer cell lines, certain piperazine-linked quinolinequinones have been shown to induce oxidative stress. nih.govnih.gov The generation of ROS, such as hydrogen peroxide (H₂O₂), can serve as a trigger for programmed cell death. nih.gov Studies on aminated quinolinequinones linked to piperazine analogs demonstrated that the lead compounds could inhibit cancer cell proliferation by inducing oxidative stress. nih.gov This dual potential—to either mitigate or generate ROS depending on the specific chemical structure and cellular context—highlights a key mechanistic aspect of this compound class. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation is a key strategy for reducing damage from oxidative stress. nih.govsemanticscholar.org The ability of quinoline derivatives to influence such pathways is a critical area of investigation. nih.govsemanticscholar.org

Induction of Programmed Cell Death Mechanisms (e.g., apoptosis)

A primary mechanism through which quinoline derivatives exert their cytotoxic effects against cancer cells is the induction of programmed cell death, most notably apoptosis. nih.govrsc.orgnih.gov This process is a highly regulated cellular suicide program essential for eliminating damaged or unwanted cells. nih.gov The involvement of 6-Methoxy-8-(piperazin-1-YL)quinoline and its analogs in activating apoptotic pathways has been documented through the modulation of key protein families.

The process often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Studies on related compounds show that treatment of cancer cells leads to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov One such substrate is Poly (ADP-ribose) polymerase (PARP), and its cleavage is a widely recognized hallmark of apoptosis. nih.govrsc.org

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial (or intrinsic) pathway of apoptosis. This family includes pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. rsc.org Research on a derivative of 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one demonstrated that the compound significantly increased the expression of Bax while decreasing the expression of Bcl-2 in H1299 lung cancer cells. rsc.org This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

| Apoptotic Marker | Effect Observed with Related Quinoline Derivatives | Reference |

|---|---|---|

| Caspase-3 Activation | Increased | nih.gov |

| Caspase-8 Activation | Increased | nih.gov |

| PARP Cleavage | Increased | nih.govrsc.org |

| Bax Expression | Increased | rsc.org |

| Bcl-2 Expression | Decreased | rsc.org |

Subcellular Localization and Cellular Uptake Investigations

Understanding where a compound localizes within a cell is crucial to elucidating its mechanism of action. The inherent fluorescent properties of the quinoline scaffold have been exploited to investigate the subcellular distribution of its derivatives. nih.govresearchgate.net Quinoline is a well-known fluorophore, and its fluorescence can be tuned by modifying its chemical structure, making it a valuable tool for live-cell imaging. nih.govnih.gov

Studies using confocal microscopy have successfully tracked quinoline-based compounds within cells. For instance, a fluorescent analogue of an aminosteroid (B1218566) anticancer agent bearing a quinoline moiety was observed to accumulate specifically in the endoplasmic reticulum (ER). nih.gov This localization is consistent with a proposed mechanism of action involving ER-stress-induced apoptosis. nih.gov In another study, rhodium(III) complexes bearing quinoline–benzopyran ligands were found to localize within the cell nucleus. rsc.org This nuclear localization supports a mechanism involving direct DNA damage, which subsequently triggers apoptotic pathways. rsc.org

The cellular uptake of these compounds is generally believed to occur through endocytosis, a process by which cells internalize substances by engulfing them. mdpi.com However, the specific pathway (e.g., macropinocytosis, clathrin-mediated endocytosis) can vary. mdpi.com For small molecule drugs, uptake can also occur via direct diffusion across the cell membrane or through specific transporter proteins. mdpi.com The precise mechanisms of cellular entry for 6-Methoxy-8-(piperazin-1-YL)quinoline have not been fully detailed in the available literature, but the imaging studies on related structures confirm that these molecules can effectively cross the plasma membrane and accumulate in specific organelles. nih.govrsc.org

In Vitro Biological Assay Methodologies and Data Interpretation

A variety of in vitro assays are employed to characterize the biological activity of quinoline derivatives. These techniques are fundamental for determining cytotoxicity, assessing effects on cell proliferation, and dissecting the molecular pathways involved.

Cytotoxicity is commonly measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. nih.govnih.gov In these assays, viable cells with active metabolism convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. brieflands.com From the dose-response curves generated, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50% and is a standard measure of a compound's potency. nih.govbrieflands.com

Flow cytometry is a powerful technique used to analyze cell populations. For apoptosis analysis, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual staining allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations. researchgate.net

Cell cycle analysis is also frequently performed using flow cytometry. Cells are stained with a DNA-binding dye like PI, and the cellular fluorescence intensity, which corresponds to DNA content, is measured. This allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify if a compound induces cell cycle arrest at a specific checkpoint. nih.govnih.gov

| Compound Type | Cell Line | Assay | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one derivative | HeLa | MTT | 0.54 | rsc.org |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | MTT | 0.33 | nih.gov |

| Piperazine-linked Quinolinequinone (QQ1) | ACHN | NCI-60 | 1.55 | nih.gov |

| 6-Bromo-5-nitroquinoline | HT29 | - | >100 | nih.gov |

| Piperazine-quinoline derivative (RB-1) | MDA-MB-231 | - | 98.34 | derpharmachemica.com |

Exploratory In Vivo Mechanistic Studies in Animal Models

In vivo studies using animal models are essential for understanding the biological effects of a compound in a whole-organism context, beyond the cellular level. While avoiding clinical efficacy, these studies provide crucial insights into molecular and cellular effects within a complex physiological system.

Xenograft models are commonly used in cancer research to assess the in vivo anticancer activity of novel compounds. nih.gov In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and its effect on tumor growth is monitored. For example, a study on the quinoline derivative 91b1 showed that it significantly reduced tumor size in a nude mice xenograft model, and subsequent microarray analysis of the tumor tissue identified the downstream gene Lumican as being downregulated by the compound. nih.gov This approach directly links an in vivo observation (tumor reduction) to a specific molecular effect (gene downregulation).

In the context of neuropharmacology, animal models of specific diseases are used to probe mechanistic actions. For instance, rats with 6-hydroxydopamine (6-OHDA)-induced lesions are a well-established model for Parkinson's disease. nih.gov Testing of a quinoline-piperazine derivative in this model revealed that the compound could induce contralateral rotations, an effect indicative of dopamine receptor agonism. nih.gov This provides in vivo evidence for the compound's interaction with a specific molecular target (dopamine receptors) in the central nervous system. These exploratory studies are critical for validating in vitro findings and identifying the molecular/cellular effects that are most relevant in a living organism. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 6 Methoxy 8 Piperazin 1 Yl Quinoline Analogues

Systematic Substituent Variations on the Quinoline (B57606) Core

The quinoline core is a primary site for structural modification to modulate the pharmacological profile of 6-methoxy-8-(piperazin-1-yl)quinoline analogues.

The methoxy (B1213986) group at the 6-position of the quinoline ring is a critical determinant of activity. Its position and electronic properties significantly influence the molecule's interaction with biological targets.

Positional Isomers : Shifting the methoxy group to other positions on the quinoline ring generally leads to a decrease in activity, highlighting the importance of the substitution pattern for optimal biological effect. For instance, studies on related quinoline derivatives have shown that the position of the methoxy group can significantly impact their antiplasmodial and cytotoxic activities. frontiersin.org

Bioisosteric Replacement : Replacing the methoxy group with bioisosteres—substituents with similar physical or chemical properties—is a common strategy to improve metabolic stability and pharmacokinetic profiles. cambridgemedchemconsulting.com Commonly used bioisosteres for the methoxy group include:

Fluorine : Replacing the methoxy group with a fluorine atom can block metabolic oxidation, a common issue with electron-rich aromatic rings. chemrxiv.org This substitution, however, can alter the lipophilicity of the compound. chemrxiv.org

Trifluoromethoxy and other fluorinated groups : These groups are often used to enhance metabolic stability. researchgate.net

Small alkyl groups : While these can improve metabolic stability, they may also reduce activity if the oxygen atom of the methoxy group is crucial for hydrogen bonding. cambridgemedchemconsulting.com

Hydroxyl Group : The phenolic derivatives resulting from O-demethylation are often active metabolites. The presence of a hydroxyl group can introduce new interaction points, such as hydrogen bonding, which may alter the activity profile.

The following table summarizes the effects of methoxy group modifications:

Table 1: Impact of Methoxy Group Modifications on the Quinoline Core| Modification | Rationale | Observed Effects on Activity |

|---|---|---|

| Positional Change | Investigate the importance of the 6-position for activity. | Generally leads to a decrease in biological activity. frontiersin.org |

| Replacement with Fluorine | Block oxidative metabolism, improve pharmacokinetic properties. | Can maintain or alter activity; affects lipophilicity. chemrxiv.org |

| Replacement with Hydroxyl | Mimic potential metabolites, introduce hydrogen bonding. | Activity may be retained or modified depending on the target. |

Introducing halogens and other groups that alter the electron density of the quinoline ring is a key strategy to fine-tune the activity of these analogues.

Halogenation : The introduction of halogens like chlorine, fluorine, or bromine at various positions of the quinoline ring can significantly impact activity. For example, in some series of quinoline derivatives, chloro-substituted compounds have shown potent activity. frontiersin.org The position of the halogen is crucial; for instance, 4-chloro substitution on a related phenyl sulfonamide moiety showed effective activity, which was significantly reduced with other substituents. nih.gov

Electron-Donating Groups (EDGs) : Amines and other EDGs can increase the nucleophilicity and antioxidant capacity of the quinoline ring system through electron transfer mechanisms. researchgate.net The presence of a methoxy group, as in the parent compound, is an example of an electron-donating substituent that enhances activity. frontiersin.org

Electron-Withdrawing Groups (EWGs) : Groups like nitro (NO2) can decrease the electron density of the quinoline ring. acs.org The presence of a chlorine atom, an electron-withdrawing group, can decrease the antioxidant contribution of other amine moieties in the molecule. researchgate.net

Table 2: Influence of Electron-Modulating Substituents on the Quinoline Core

| Substituent Type | Example | General Effect on Activity |

|---|---|---|

| Halogens | -Cl, -F, -Br | Can increase or decrease activity depending on position and specific halogen. frontiersin.org |

| Electron-Donating | -NH2, -OCH3 | Generally enhances activity. frontiersin.orgresearchgate.net |

| Electron-Withdrawing | -NO2, -CN | Can modulate activity, often used to fine-tune electronic properties. acs.org |

Adding larger carbon-based groups to the quinoline core can influence activity through steric and electronic effects, as well as by introducing new binding interactions.

Alkyl Substitutions : The introduction of small alkyl groups, such as methyl, can have varied effects. In some cases, methyl-substituted derivatives have shown good biological activity. ijresm.com However, the position of the alkyl group is critical.

Aryl and Heteroaryl Substitutions : The addition of aryl or heteroaryl rings can lead to compounds with significantly altered biological profiles. For example, 2-α-Furyl- and 2-β-pyridinylquinoline derivatives have shown activity against human cancer cells. ijresm.com These larger groups can form additional binding interactions, such as pi-stacking, with the target protein.

Structural Diversification of the Piperazine (B1678402) Moiety

The piperazine ring is a versatile scaffold that allows for extensive modification to explore the chemical space and optimize activity. researchgate.netscispace.com

Modifying the distal nitrogen atom (N-4) of the piperazine ring is a primary focus of SAR studies.

N-Alkylation : The size and nature of the alkyl group at the N-4 position are critical. While small alkyl groups like methyl are often well-tolerated and can lead to potent compounds, increasing the size of the substituent can sometimes lead to a decrease in activity. nih.govresearchgate.net For instance, in a series of quinoline-piperazine hybrids, compounds with a 4-ethylpiperazin-1-yl substitution showed high potency. nih.gov

N-Arylation : The introduction of an aryl or heteroaryl group at the N-4 position can significantly enhance activity. For example, N-phenylpiperazine derivatives are a common feature in many biologically active compounds. However, in some cases, replacing an N-methylpiperazine with an N-phenylpiperazine can lead to a complete loss of activity, highlighting the specificity of this interaction. nih.gov

N-Acylation : Acyl groups can also be introduced at the N-4 position. For example, pyrazine-2-carbonyl piperazine derivatives have been explored for their anti-tubercular activity. nih.gov

The following table provides a summary of the effects of substitutions on the piperazine nitrogen:

Introduction of Bridged Systems

The introduction of bridged systems to the piperazine moiety of 6-methoxy-8-(piperazin-1-yl)quinoline analogues represents a key strategy to conformationally restrain the molecule. This rigidity can enhance binding affinity to the target protein by reducing the entropic penalty upon binding and presenting the key pharmacophoric features in an optimal orientation. nih.gov

Research into conformationally restricted piperazine scaffolds has demonstrated the feasibility of synthesizing bridged systems, such as 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane derivatives. nih.gov These bicyclic structures lock the piperazine ring into a defined chair or boat-like conformation. The synthesis of such rigid analogues of 6-methoxy-8-(piperazin-1-yl)quinoline could lead to a significant increase in pharmacological activity by ensuring a more precise fit into the binding pocket of a biological target. nih.gov

The nature and substitution of the bridge can further influence activity. For instance, the introduction of functional groups on the carbon bridge can provide additional interaction points with the target receptor, potentially leading to enhanced potency and selectivity. nih.gov While specific studies on bridged analogues of 6-methoxy-8-(piperazin-1-yl)quinoline are not extensively reported, the principles derived from the synthesis of other bridged piperazines provide a strong rationale for exploring this chemical space.

Linker Region Modifications and their Pharmacological Consequences

The linker connecting the 6-methoxyquinoline (B18371) core to other chemical moieties plays a critical role in determining the pharmacological profile of the resulting analogues. Modifications in linker length, flexibility, and chemical nature can profoundly impact biological activity. nih.govnih.govrsc.org

In a different series of 8-hydroxyquinoline (B1678124) glycoconjugates, extending the alkyl chain linker between a 1,2,3-triazole fragment and the 8-hydroxyquinoline core was found to increase the inhibition of β-1,4-galactosyltransferase. mdpi.com This highlights the importance of linker length in achieving optimal positioning of the pharmacophoric groups within the enzyme's active site.

The table below summarizes the impact of linker modifications on the antiplasmodial activity of 8-amino-6-methoxyquinoline-tetrazole hybrids. nih.gov

| Compound | Linker Type | Side Chain | P. falciparum NF54 IC₅₀ (µM) |

| 7-12 | (Methylamino)ethyl | Various | 2.51 - 15.98 |

| 15-22 | Methyl | Various | 0.324 - 2.68 |

| 16-18 | Methyl | Bulkier electron-withdrawing | 0.464 - 0.743 |

| 22 | Methyl | Heptyl | 0.324 |

This table is for illustrative purposes and is based on findings from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids.

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore mapping is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net This approach is particularly valuable in ligand-based drug design when the three-dimensional structure of the biological target is unknown. nih.gov For analogues of 6-methoxy-8-(piperazin-1-yl)quinoline, pharmacophore models can be developed based on a series of active and inactive compounds to guide the design of new, more potent derivatives. researchgate.net

A typical pharmacophore model for quinoline-based anticancer agents might include features such as:

Hydrogen bond acceptors: The nitrogen atom in the quinoline ring and potentially oxygen atoms in substituents.

Hydrogen bond donors: Amine or hydroxyl groups on the piperazine ring or its substituents.

Aromatic rings: The quinoline core itself.

Hydrophobic features: Alkyl or aryl substituents.

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that fit the model, thereby increasing the probability of synthesizing active compounds. researchgate.net For instance, a hybrid pharmacophore approach was successfully used to design 4-piperazinyl quinoline-derived ureas and thioureas with anti-breast cancer activity. researchgate.net This strategy involves combining the known pharmacophoric elements of different active molecules into a single new molecule.

Ligand-based design principles also encompass the analysis of the structural and electrostatic properties of ligands in relation to their activity, often through methods like Comparative Molecular Field Analysis (CoMFA). nih.gov This allows for the generation of 3D-QSAR models that can predict the activity of novel compounds and provide insights into the favorable and unfavorable steric and electrostatic interactions. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The development of robust QSAR models is a cornerstone of modern drug design, enabling the prediction of the activity of untested compounds and providing insights into the structural features that govern their potency. jetir.orgsphinxsai.com

For quinoline derivatives, including those based on the 6-methoxy-8-(piperazin-1-yl)quinoline scaffold, various 2D and 3D-QSAR models have been developed to understand their antimalarial and antitubercular activities. nih.govjetir.orgsphinxsai.comucm.es These models typically use a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic descriptors: Which quantify the electronic properties of the molecule, such as dipole moment and orbital energies.

Steric descriptors: Which relate to the size and shape of the molecule.

A QSAR study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis revealed the importance of structural, thermodynamic, and electrotopological parameters in determining their inhibitory activity. sphinxsai.com Similarly, 2D and 3D-QSAR models for quinoline derivatives with antimalarial activity have shown good predictive capacity, with high correlation coefficients (r²) for both the training and test sets of compounds. nih.govucm.es

The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the F-test value. jetir.orgsphinxsai.com A statistically significant QSAR model can be a powerful tool for the in-silico screening of large compound libraries and for prioritizing the synthesis of the most promising candidates.

The table below shows an example of statistical parameters for a QSAR model developed for antimalarial quinoline derivatives. jetir.org

| Statistical Parameter | Value |

| r² (squared correlation coefficient) | 0.8623 |

| Adjusted R² | 0.8199 |

| F-ratio | 20.344 |

This table is for illustrative purposes and is based on findings from a QSAR study on quinoline derivatives.

Computational Chemistry and Molecular Modeling of 6 Methoxy 8 Piperazin 1 Yl Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For 6-Methoxy-8-(piperazin-1-YL)quinoline, docking simulations are instrumental in understanding its binding mode within the active site of a target protein. The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a receptor, which can be an enzyme or a protein. The scoring functions then estimate the binding affinity, with lower scores generally indicating a more stable complex.

In studies of similar quinoline (B57606) derivatives, molecular docking has been successfully employed to elucidate binding mechanisms. For instance, docking studies on quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have highlighted the importance of the quinoline nitrogen in binding to the hinge region of the kinases, making them competitive inhibitors of ATP. mdpi.com Similarly, for 6-Methoxy-8-(piperazin-1-YL)quinoline, docking could reveal key interactions, such as hydrogen bonds formed by the piperazine (B1678402) nitrogens or hydrophobic interactions involving the quinoline core. These simulations can guide the modification of the molecule to enhance its binding affinity and selectivity for a specific target.

A hypothetical docking study of 6-Methoxy-8-(piperazin-1-YL)quinoline against a protein kinase might yield results as illustrated in the table below. Such data would be crucial in structure-activity relationship (SAR) studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | MET793, LYS745, ASP810 |

| Kinase B | -7.2 | LEU844, VAL726, ALA751 |

| Kinase C | -6.9 | PHE856, GLU762, CYS797 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations of 6-Methoxy-8-(piperazin-1-YL)quinoline bound to a target protein can provide valuable information on the stability of the binding pose predicted by docking. mdpi.com These simulations track the movements of atoms in the system over a period of time, typically nanoseconds, allowing for the observation of conformational flexibility and the persistence of key interactions.

For related pyrazoline-based derivatives, MD simulations have been used to investigate the dynamic binding modes within the active sites of kinase domains. rsc.org In the context of 6-Methoxy-8-(piperazin-1-YL)quinoline, an MD simulation could confirm if the initial hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the system. A stable RMSD profile over the simulation time suggests a stable binding complex.

Homology Modeling and Protein Structure Prediction for Novel Targets

In cases where the three-dimensional structure of a biological target for 6-Methoxy-8-(piperazin-1-YL)quinoline has not been experimentally determined, homology modeling can be employed. This technique builds a 3D model of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein. Homology modeling is a powerful tool in drug discovery as it provides a structural basis for understanding ligand-receptor interactions when experimental structures are unavailable. nih.gov

The process of homology modeling involves template selection, sequence alignment, model building, and model refinement and validation. nih.gov For a novel kinase target of 6-Methoxy-8-(piperazin-1-YL)quinoline, a suitable template with a high sequence identity would be identified from the Protein Data Bank (PDB). The resulting homology model can then be used for molecular docking and molecular dynamics simulations to study the binding of 6-Methoxy-8-(piperazin-1-YL)quinoline.

In Silico Prediction of Drug-like Properties and Pharmacokinetic Descriptors

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for 6-Methoxy-8-(piperazin-1-YL)quinoline, providing an early assessment of its drug-likeness without the need for extensive in vivo experiments.

Various computational models are available to predict key descriptors such as lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) permeability, and adherence to established drug-likeness rules like Lipinski's rule of five. For instance, the SwissADME web tool can provide a comprehensive profile of these properties. nih.gov Predictions for 6-Methoxy-8-(piperazin-1-YL)quinoline might look like the following:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 257.32 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.85 | Optimal lipophilicity for oral absorption |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Good intestinal absorption and BBB penetration |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to act on central nervous system targets |

These in silico predictions are valuable for identifying potential liabilities early in the drug discovery pipeline and for guiding the design of analogues with improved pharmacokinetic profiles. ijprajournal.commdpi.com

Virtual Screening Approaches for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with 6-Methoxy-8-(piperazin-1-YL)quinoline as a lead compound, virtual screening can be employed to discover novel analogues with potentially improved activity or different selectivity profiles.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, like 6-Methoxy-8-(piperazin-1-YL)quinoline, to find other molecules with similar properties. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity. nih.gov

Through these screening methods, a diverse set of compounds can be prioritized for synthesis and biological testing, significantly accelerating the process of lead optimization and the discovery of new drug candidates. The identification of a 1,3,5-triazine (B166579) core linked to a piperazine ring as a promising scaffold for certain biological activities showcases the power of such screening approaches. wellcomeopenresearch.org

Design and Synthesis of Novel 6 Methoxy 8 Piperazin 1 Yl Quinoline Derivatives and Hybrid Systems

Rationale for Hybrid Molecule Design (e.g., multi-target directed ligands)

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. nih.gov The traditional "one-target, one-molecule" approach may not be sufficient to address such multifaceted conditions. nih.gov This has led to the development of multi-target directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The 6-methoxy-8-(piperazin-1-yl)quinoline scaffold is an attractive starting point for MTDL design due to the known biological activities of both the quinoline (B57606) and piperazine (B1678402) moieties. researchgate.netnih.gov

For instance, in the context of Alzheimer's disease, derivatives of this scaffold have been designed to concurrently target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal dyshomeostasis. researchgate.net The quinoline core can interact with the active sites of cholinesterases, while the piperazine unit can be functionalized to introduce metal-chelating properties or to modulate other targets. researchgate.net By combining these functionalities into a single hybrid molecule, it is possible to address multiple facets of the disease's pathology, potentially leading to enhanced therapeutic efficacy. researchgate.netresearchgate.net This strategy aims to overcome the limitations of single-target drugs and offers a promising avenue for the development of more effective treatments for complex diseases. nih.gov

Synthetic Strategies for Conjugating 6-Methoxy-8-(piperazin-1-YL)quinoline with Other Bioactive Scaffolds

A variety of synthetic strategies have been employed to conjugate the 6-methoxy-8-(piperazin-1-yl)quinoline core with other bioactive scaffolds, creating a diverse range of hybrid molecules. These methods are designed to be efficient and allow for the introduction of various functional groups to explore the structure-activity relationships.

One common approach involves a multicomponent Petasis reaction. This reaction allows for the facile combination of the piperazine-quinoline core with various boronic acids and amines to generate a library of diverse compounds. researchgate.netresearchgate.net Another widely used method is the acid-amine coupling reaction, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form amide linkages between the piperazine nitrogen and a carboxylic acid-containing bioactive scaffold. researchgate.net

Nucleophilic substitution reactions are also frequently utilized. For example, the piperazine moiety of the quinoline scaffold can be reacted with halogenated intermediates of other heterocyclic systems, such as chloropyrimidines, to form C-N bonds and link the two pharmacophores. nih.gov Furthermore, the synthesis can involve a multi-step approach where the 6-methoxyquinoline (B18371) core is first functionalized, for example, by introducing a leaving group, which is then displaced by a piperazine-containing bioactive molecule. nih.gov

These synthetic methodologies provide the flexibility to connect the 6-methoxy-8-(piperazin-1-yl)quinoline scaffold to a wide range of other bioactive moieties, including but not limited to other quinolines, pyrimidines, and various heterocyclic systems, thereby enabling the creation of novel hybrid compounds with potential multi-target activities. nih.govnih.gov

Comparative Mechanistic Biological Evaluation of Synthesized Hybrids

The biological evaluation of synthesized 6-methoxy-8-(piperazin-1-yl)quinoline hybrids has revealed promising activities across various therapeutic areas. A key area of investigation has been their potential as multi-target agents for Alzheimer's disease.

In one study, a series of piperazine-quinoline hybrids were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Several compounds exhibited notable inhibitory potential. For instance, a compound featuring a 4-chloroaniline (B138754) and a 4-methoxybenzyl group showed significant inhibition of both AChE and BuChE. researchgate.netconsensus.app Another derivative with 2-methoxyaniline and 4-fluorobenzyl substituents displayed potent BuChE inhibition. researchgate.netconsensus.app Notably, some hybrids demonstrated high selectivity for BuChE over AChE. researchgate.netconsensus.app

Beyond cholinesterase inhibition, these hybrids have also been assessed for other relevant biological activities. Many of the synthesized compounds demonstrated significant antioxidant properties and metal-chelating capabilities with biologically relevant metal ions such as Cu2+, Zn2+, and Fe2+. researchgate.netconsensus.app Molecular docking studies have been employed to elucidate the binding modes of these compounds within the active sites of their target enzymes, providing insights into the structural basis for their activity. researchgate.net Kinetic studies have further characterized the mechanism of enzyme inhibition, with some compounds identified as mixed-type inhibitors of AChE. consensus.app

The table below summarizes the inhibitory activities of selected hybrid compounds.

| Compound | Substituents | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Hybrid 1 | 4-chloroaniline, 4-methoxybenzyl | 3.013 | 3.144 |

| Hybrid 2 | 2-methoxyaniline, 4-fluorobenzyl | - | 1.888 |

| Hybrid 3 | - | - | - |

Data sourced from a study on piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents. researchgate.netconsensus.app

These findings underscore the potential of 6-methoxy-8-(piperazin-1-yl)quinoline-based hybrids as valuable leads for the development of multi-target therapies.

Exploration of New Chemical Space Based on 6-Methoxy-8-(piperazin-1-YL)quinoline Scaffold

The 6-methoxy-8-(piperazin-1-yl)quinoline scaffold provides a versatile platform for the exploration of new chemical space in drug discovery. nih.gov By systematically modifying the core structure and introducing a variety of substituents, researchers can generate novel derivatives with diverse pharmacological profiles. frontiersin.org This exploration is driven by the goal of identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

One avenue of exploration involves the functionalization of the quinoline ring itself. The introduction of different substituents at various positions of the quinoline nucleus can significantly impact the biological activity of the resulting compounds. semanticscholar.org For example, the incorporation of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence its interaction with biological targets. researchgate.net

Another key strategy is the modification of the piperazine moiety. The secondary amine of the piperazine ring serves as a convenient handle for the attachment of a wide range of chemical fragments, from simple alkyl or aryl groups to more complex heterocyclic systems. nih.gov This allows for the creation of extensive libraries of hybrid molecules, each with its own unique set of properties. frontiersin.org

The process of "scaffold hopping," where the core structure is altered while maintaining key pharmacophoric features, can also be applied to the 6-methoxy-8-(piperazin-1-yl)quinoline scaffold to access novel chemical entities. Furthermore, the use of modern synthetic techniques, such as multicomponent reactions and microwave-assisted synthesis, can accelerate the exploration of this chemical space by enabling the rapid generation of diverse compound libraries. nih.govfrontiersin.org Through these approaches, the 6-methoxy-8-(piperazin-1-yl)quinoline scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents.

Advanced Methodological Approaches in 6 Methoxy 8 Piperazin 1 Yl Quinoline Research

Biophysical Techniques for Ligand-Protein Interaction Studies (e.g., SPR, ITC)

To understand the mechanism of action of "6-Methoxy-8-(piperazin-1-YL)quinoline," it is essential to characterize its direct physical interactions with protein targets. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying the binding kinetics and thermodynamics of these interactions in a label-free environment.

Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (e.g., "6-Methoxy-8-(piperazin-1-YL)quinoline") to a ligand (e.g., a target protein) immobilized on a sensor chip. researchgate.net Changes in the refractive index at the sensor surface, caused by binding events, are detected and recorded in a sensorgram. This allows for the determination of key kinetic parameters. researchgate.net

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound-target complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ.

Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for directly measuring the heat changes that occur upon molecular interaction. mdpi.com In an ITC experiment, small aliquots of the compound are injected into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the direct determination of thermodynamic parameters. mdpi.com

Binding Affinity (Kₐ): The strength of the interaction.

Stoichiometry (n): The ratio of compound to protein in the complex.

Enthalpy change (ΔH): The heat change associated with binding.

Entropy change (ΔS): The change in disorder of the system upon binding.

These techniques provide invaluable, quantitative data that can guide lead optimization and help to elucidate the structure-activity relationship (SAR) of "6-Methoxy-8-(piperazin-1-YL)quinoline" derivatives.

| Technique | Parameter | Value | Unit | Interpretation |

|---|---|---|---|---|

| SPR | kₐ (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| kₑ (off-rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex dissociation | |

| Kₑ (affinity) | 20 | nM | High binding affinity | |

| ITC | Kₐ (affinity) | 5.2 x 10⁷ | M⁻¹ | Strong binding affinity |

| ΔH (Enthalpy) | -8.5 | kcal/mol | Enthalpically driven binding | |

| n (Stoichiometry) | 1.02 | - | 1:1 binding ratio |

High-Throughput Screening Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) allows for the rapid evaluation of large numbers of compounds against a variety of biological targets to identify "hits" with desired activity. nih.gov For a compound like "6-Methoxy-8-(piperazin-1-YL)quinoline," HTS is essential for profiling its biological activities across different enzymes, receptors, and cellular pathways.

Methodologies for HTS can be broadly categorized:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. For example, a fluorescence-based enzymatic assay could be used to screen for inhibition of a specific kinase.

Cell-Based Assays: These assays are performed using living cells and can measure a wide range of cellular responses, such as cell proliferation, cytotoxicity, apoptosis, or the activation of a specific signaling pathway. nih.gov

High-Content Screening (HCS): An advanced form of cell-based screening that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed phenotypic profile of a compound's effect.

Whole-Organism Screening: In some cases, particularly for anti-infective research, screening is performed on whole organisms, such as bacteria, fungi, or small parasites like Schistosoma mansoni. wellcomeopenresearch.org

A quantitative HTS (qHTS) approach, where compounds are screened at multiple concentrations, is often employed to generate concentration-response curves and determine potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for thousands of compounds simultaneously. nih.gov The statistical robustness of an HTS assay is often evaluated using the Z' factor, with a value greater than 0.5 indicating an excellent assay suitable for screening. nih.gov

| Assay Type | Target/System | Readout | Measured Parameter | Potential Application |

|---|---|---|---|---|

| Biochemical | Histone Demethylase JMJD2E | Fluorescence | IC₅₀ | Epigenetic modulation |

| Cell-Based | P-glycoprotein expressing cancer cells | Rhodamine 123 efflux | Inhibition (%) | MDR reversal agent |

| High-Content | Human renal cancer cell line (e.g., UO-31) | Cell count, nuclear morphology, cytotoxicity | GI₅₀, TGI | Anticancer activity profiling |

| Whole-Organism | S. mansoni schistosomula | Automated image analysis (motility, phenotype) | EC₅₀ | Anthelmintic drug discovery |

Proteomic and Metabolomic Profiling in Response to Compound Exposure

To gain deeper insight into the mechanism of action and potential off-target effects of "6-Methoxy-8-(piperazin-1-YL)quinoline," global profiling of cellular proteins (proteomics) and metabolites (metabolomics) can be employed. These "omics" technologies provide a systems-level view of the cellular response to compound exposure.

Proteomic Profiling: Typically involves treating cells with the compound and then using mass spectrometry (MS)-based techniques to identify and quantify changes in the abundance of thousands of proteins. A common workflow involves digesting cellular proteins into peptides, separating them using liquid chromatography (LC), and analyzing them with tandem mass spectrometry (LC-MS/MS). This can reveal the compound's direct targets, downstream signaling effects, and pathways associated with efficacy or toxicity.

Metabolomic Profiling: This approach focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Similar to proteomics, LC-MS is a primary analytical platform. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound, offering clues about its mechanism and physiological impact.

These unbiased approaches are powerful for hypothesis generation, identifying biomarkers of drug response, and understanding the integrated biological impact of a compound.

| Component | Description |

|---|---|

| Cell System | Relevant human cancer cell line (e.g., MCF-7) |

| Treatment | Vehicle control (DMSO) vs. "6-Methoxy-8-(piperazin-1-YL)quinoline" (at IC₅₀ concentration) |

| Time Points | 6, 24, and 48 hours to capture early and late responses |

| Sample Preparation | Protein extraction and digestion (for proteomics); Metabolite extraction (for metabolomics) |

| Analytical Platform | High-resolution Orbitrap mass spectrometer coupled to UPLC |

| Data Analysis | Label-free quantification, statistical analysis (t-test, ANOVA), pathway enrichment analysis |

| Expected Outcome | Identification of significantly altered proteins and metabolites, mapping to key biological pathways |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The unambiguous confirmation of the chemical structure and the rigorous assessment of purity are prerequisites for any biological or pharmacological study of "6-Methoxy-8-(piperazin-1-YL)quinoline." This is achieved through a combination of advanced spectroscopic and chromatographic methods.

Spectroscopic Techniques for Structural Confirmation: